molecular formula C9H8N2O B2716772 5-Aminoquinolin-3-ol CAS No. 1261529-03-6

5-Aminoquinolin-3-ol

Cat. No.: B2716772
CAS No.: 1261529-03-6
M. Wt: 160.176
InChI Key: YMXQIJJAGDBYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoquinolin-3-ol is a chemical compound with the molecular formula C9H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-3-one derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

5-Aminoquinolin-3-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    5-Nitroquinoline: Used in the synthesis of various pharmaceuticals.

    Chloroquine: A well-known antimalarial drug

Uniqueness

5-Aminoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups at positions 5 and 3, respectively, make it a versatile intermediate for the synthesis of various functionalized quinoline derivatives .

Properties

IUPAC Name

5-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXQIJJAGDBYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.